molecular formula C8H6N4O2 B6151577 4-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxylic acid CAS No. 1339560-42-7

4-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxylic acid

Cat. No. B6151577
CAS RN: 1339560-42-7
M. Wt: 190.2
InChI Key:
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Description

The compound “4-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxylic acid” is a derivative of 1,2,4-triazole . These derivatives have been studied for various purposes, such as generating d and f metal coordination complexes and supramolecular self-assemblies .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “4-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxylic acid”, has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “4-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxylic acid” and its derivatives have been determined by single X-ray crystal diffraction, and further characterized by elemental analysis, IR, TGA, and PXRD .


Chemical Reactions Analysis

The chemical reactions involving “4-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxylic acid” and its derivatives have been studied. For instance, compounds 2 and 14 clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxylic acid” and its derivatives have been analyzed. The IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .

Future Directions

The future directions for the research on “4-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxylic acid” and its derivatives could involve further exploration of their anticancer properties, as well as their potential applications in the formation of dendritic and polymeric networks . Further studies could also focus on understanding their mechanism of action and improving their selectivity against cancerous cell lines .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxylic acid involves the reaction of 4-(4H-1,2,4-triazol-4-yl)pyridine with chloroacetic acid in the presence of a base to form the desired product.", "Starting Materials": [ "4-(4H-1,2,4-triazol-4-yl)pyridine", "Chloroacetic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add chloroacetic acid to a solution of 4-(4H-1,2,4-triazol-4-yl)pyridine in a suitable solvent (e.g. ethanol)", "Add a base (e.g. sodium hydroxide) to the reaction mixture to initiate the reaction", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and acidify with hydrochloric acid", "Collect the precipitated product by filtration and wash with water", "Dry the product under vacuum to obtain 4-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxylic acid" ] }

CAS RN

1339560-42-7

Product Name

4-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxylic acid

Molecular Formula

C8H6N4O2

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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